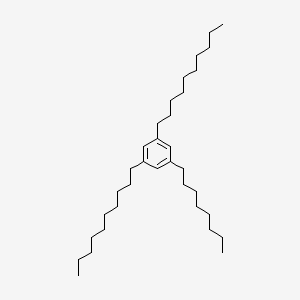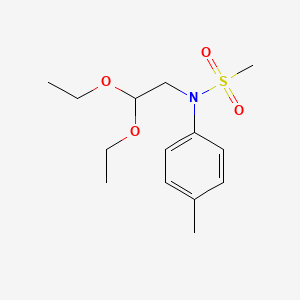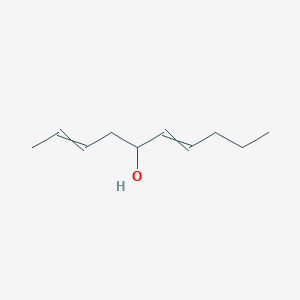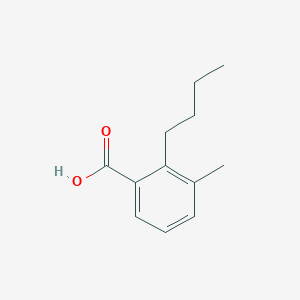
1,3-Didecyl-5-octylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Didecyl-5-octylbenzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where the benzene ring is substituted with two decyl groups and one octyl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various industrial and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Didecyl-5-octylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with decyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and alkyl chlorides into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Didecyl-5-octylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkylbenzenes with shorter alkyl chains.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for the oxidation of alkyl side chains.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for the reduction reactions.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acids with varying lengths of alkyl chains.
Reduction: Alkylbenzenes with shorter alkyl chains.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,3-Didecyl-5-octylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Didecyl-5-octylbenzene involves its interaction with hydrophobic environments, such as biological membranes. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity and function. This property is exploited in various applications, including drug delivery and membrane studies.
Comparison with Similar Compounds
Similar Compounds
Octylbenzene: A simpler alkylbenzene with a single octyl group attached to the benzene ring.
Didecylbenzene: Contains two decyl groups attached to the benzene ring.
Uniqueness
1,3-Didecyl-5-octylbenzene is unique due to the presence of both decyl and octyl groups, which confer distinct physical and chemical properties. The combination of these alkyl groups enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it more versatile compared to its simpler counterparts.
Properties
CAS No. |
87969-88-8 |
|---|---|
Molecular Formula |
C34H62 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
1,3-didecyl-5-octylbenzene |
InChI |
InChI=1S/C34H62/c1-4-7-10-13-16-18-21-24-27-33-29-32(26-23-20-15-12-9-6-3)30-34(31-33)28-25-22-19-17-14-11-8-5-2/h29-31H,4-28H2,1-3H3 |
InChI Key |
AMQGHJFBFMCPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=CC(=C1)CCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)


![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)

